molecular formula C12H17N3O3 B7569389 3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid

Cat. No. B7569389
M. Wt: 251.28 g/mol
InChI Key: TZWHLRJLDZXSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid, also known as Gabapentin, is a medication used to treat epilepsy and neuropathic pain. It was first synthesized in 1975 by Dr. Richard Silverman at Northwestern University. Gabapentin is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA) but does not bind to GABA receptors. Instead, it binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, leading to a reduction in calcium influx and a decrease in neurotransmitter release.

Mechanism of Action

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid binds to the α2δ subunit of voltage-gated calcium channels in the central nervous system, leading to a reduction in calcium influx and a decrease in neurotransmitter release. This results in a reduction in the excitability of neurons, which can help to alleviate seizures and neuropathic pain.
Biochemical and Physiological Effects:
3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to increase GABA synthesis and release, as well as increase the expression of GABA transporters. It has also been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neuropathic pain.

Advantages and Limitations for Lab Experiments

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined mechanism of action. It has also been extensively studied for its efficacy in treating epilepsy and neuropathic pain, making it a useful tool for investigating these conditions.
However, there are also some limitations to the use of gabapentin in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent levels in the body. It can also have side effects, such as dizziness and drowsiness, which can affect the behavior of test subjects.

Future Directions

There are several potential future directions for research on gabapentin. One area of interest is the potential use of gabapentin in the treatment of anxiety disorders, bipolar disorder, and substance abuse disorders. Another area of interest is the development of new analogs of gabapentin with improved pharmacokinetic properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of gabapentin and its effects on the central nervous system.

Synthesis Methods

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid can be synthesized by the reaction of 1,2-diaminopropane with cyanoacetic acid ester, followed by hydrolysis and decarboxylation. This process yields gabapentin in high purity and yield.

Scientific Research Applications

3-Amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid has been extensively studied for its efficacy in treating epilepsy, neuropathic pain, and other neurological disorders. It has also been investigated for its potential use in the treatment of anxiety disorders, bipolar disorder, and substance abuse disorders.

properties

IUPAC Name

3-amino-4-[(1-amino-1-oxobutan-2-yl)-methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-9(11(14)16)15(2)10-5-4-7(12(17)18)6-8(10)13/h4-6,9H,3,13H2,1-2H3,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWHLRJLDZXSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N(C)C1=C(C=C(C=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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